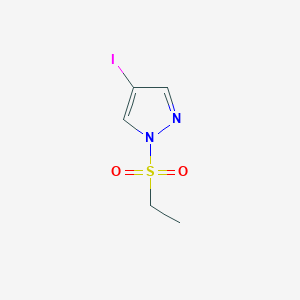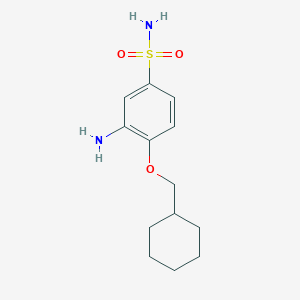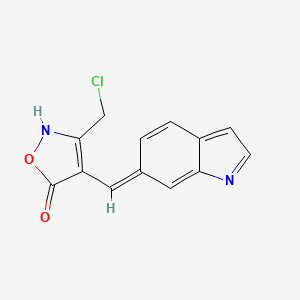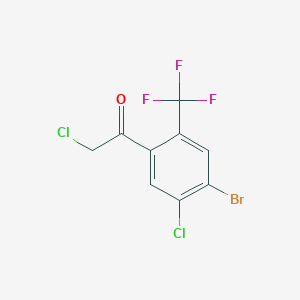![molecular formula C22H17NO2 B15339775 [(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate](/img/structure/B15339775.png)
[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their extended aromatic systems, which contribute to their stability and unique chemical properties
準備方法
The synthesis of [(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate typically involves multiple steps, starting from simpler aromatic precursors. One common method involves the cyclization of biphenyl intermediates, followed by functional group modifications to introduce the desired substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity .
化学反応の分析
[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound for studying PAH behavior.
Biology: Its interactions with biological molecules, such as DNA and proteins, are studied to understand its potential mutagenic and carcinogenic effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with cellular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
作用機序
The mechanism of action of [(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate involves its interaction with molecular targets such as enzymes and receptors. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound may also interact with cellular proteins, affecting signaling pathways and cellular functions. These interactions are mediated by its aromatic structure, which allows it to intercalate into DNA and bind to protein active sites .
類似化合物との比較
[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate can be compared with other PAHs, such as benzo[a]pyrene and pyrene. While all these compounds share a similar aromatic structure, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. For example, benzo[a]pyrene is well-known for its carcinogenicity, while pyrene is often used in fluorescence studies due to its photophysical properties .
特性
分子式 |
C22H17NO2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate |
InChI |
InChI=1S/C22H17NO2/c1-13(24)25-23-20-7-3-6-17-18-11-10-15-5-2-4-14-8-9-16(12-19(17)20)22(18)21(14)15/h2,4-5,8-12H,3,6-7H2,1H3/b23-20- |
InChIキー |
ZLZQKHOGIVFHOA-ATJXCDBQSA-N |
異性体SMILES |
CC(=O)O/N=C\1/CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |
正規SMILES |
CC(=O)ON=C1CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


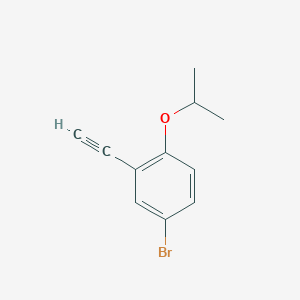

![2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B15339721.png)




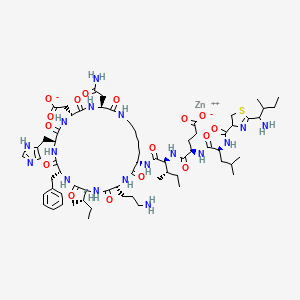
![3-Fluoro-N-propyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15339762.png)
